molecular formula C12H16FNO4S B13639379 (2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid

(2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid

Cat. No.: B13639379
M. Wt: 289.33 g/mol
InChI Key: UXOPGXZTLNPMIR-UHFFFAOYSA-N
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Description

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid typically involves the following steps:

    Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.

    Coupling with the Amino Acid: The sulfonamide is then coupled with a suitable amino acid derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The fluorophenyl ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfenamides: Compounds with sulfur-nitrogen bonds.

    Sulfinamides: Compounds with sulfur-nitrogen bonds in a different oxidation state.

    Sulfonamides: Compounds with sulfur-oxygen-nitrogen bonds.

Uniqueness

(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is unique due to the presence of the fluorophenyl ring, which can enhance its chemical stability and biological activity compared to other sulfonamide derivatives.

Properties

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid

InChI

InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)

InChI Key

UXOPGXZTLNPMIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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